molecular formula C10H8O4 B1195393 2-Hydroxychromene-2-carboxylic acid CAS No. 60951-26-0

2-Hydroxychromene-2-carboxylic acid

Cat. No. B1195393
CAS RN: 60951-26-0
M. Wt: 192.17 g/mol
InChI Key: LGYIZQLNYONEFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxychromene-2-carboxylic acid is a chromenemonocarboxylic acid that consists of chromene bearing carboxy and hydroxy substituents at the 2-position. It is a chromenol and a chromenemonocarboxylic acid. It is a conjugate acid of a 2-hydroxychromene-2-carboxylate.

Scientific Research Applications

Enzymatic Synthesis and Chiral Resolving Reagents

2-Hydroxychromene-2-carboxylic acid is utilized as a key building block in the enzymatic synthesis of various organic compounds. It also serves as a chiral resolving reagent, highlighting its importance in the preparation of enantiomerically pure 2-hydroxy carboxylic acids. This involves dynamic kinetic resolution of racemic 2-hydroxy carboxylic acids and derivatives by hydrolase enzymes, as well as the asymmetric reduction of α-keto acids and esters by carbonyl reductases (Chen, Wu, & Zhu, 2015).

Metabolic Pathways in Pseudomonads

2-Hydroxychromene-2-carboxylic acid plays a role in the metabolism of naphthalene in pseudomonads. It's formed through the oxidation of 1,2-dihydroxynaphthalene, followed by conversion into 2′-hydroxybenzalpyruvate by inducible enzymes. This demonstrates its role in bacterial metabolic pathways related to hydrocarbon degradation (Barnsley, 1976).

Isomerase Enzyme in Naphthalene Catabolism

In Pseudomonas putida, the enzyme 2-hydroxychromene-2-carboxylic acid isomerase, a class kappa glutathione transferase, is involved in the naphthalene catabolic pathway. It catalyzes the interconversion of 2-hydroxychromene-2-carboxylic acid and trans-o-hydroxybenzylidene pyruvic acid, indicating its significance in bacterial degradation processes (Thompson et al., 2007).

Role in Biodegradation

2-Hydroxychromene-2-carboxylate isomerase, found in cell-free systems from bacteria degrading naphthalenesulfonates, highlights the compound's relevance in biodegradation. The enzyme exhibits activity towards 2-hydroxychromene-2-carboxylate and similar compounds, contributing to environmental bioremediation efforts (Kuhm, Knackmuss, & Stolz, 1993).

Alpha Hydroxylation in Organic Synthesis

The compound is also important in organic synthesis, particularly in the alpha hydroxylation of carboxylic acids. This process is catalyzed by enzymes like α oxidase, showing the compound's utility in creating optically pure 2-hydroxy acids, a crucial step in many synthetic routes (Adam et al., 1998).

properties

CAS RN

60951-26-0

Product Name

2-Hydroxychromene-2-carboxylic acid

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

2-hydroxychromene-2-carboxylic acid

InChI

InChI=1S/C10H8O4/c11-9(12)10(13)6-5-7-3-1-2-4-8(7)14-10/h1-6,13H,(H,11,12)

InChI Key

LGYIZQLNYONEFJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(O2)(C(=O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(O2)(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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